molecular formula C18H19N5O4 B11090052 1-(4-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione

1-(4-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione

Cat. No.: B11090052
M. Wt: 369.4 g/mol
InChI Key: NHLGERWOCKZJIX-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione is a complex organic compound that belongs to the class of triazoloisoindole derivatives

Preparation Methods

The synthesis of 1-(4-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazoloisoindole core through cyclization reactions, followed by the introduction of the nitrophenyl and isopropyl groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. Major products formed from these reactions include amino derivatives and substituted triazoloisoindoles.

Scientific Research Applications

1-(4-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazoloisoindole core can interact with various biological macromolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

1-(4-nitrophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione can be compared with other triazoloisoindole derivatives, such as:

    1-(4-aminophenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione: Similar structure but with an amino group instead of a nitro group.

    1-(4-methylphenyl)-6-(propan-2-yl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindole-5,7(1H,6H)-dione: Similar structure but with a methyl group instead of a nitro group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

5-(4-nitrophenyl)-10-propan-2-yl-3,4,5,10-tetrazatetracyclo[5.5.1.02,6.08,12]tridec-3-ene-9,11-dione

InChI

InChI=1S/C18H19N5O4/c1-8(2)21-17(24)13-11-7-12(14(13)18(21)25)16-15(11)19-20-22(16)9-3-5-10(6-4-9)23(26)27/h3-6,8,11-16H,7H2,1-2H3

InChI Key

NHLGERWOCKZJIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2C3CC(C2C1=O)C4C3N=NN4C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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